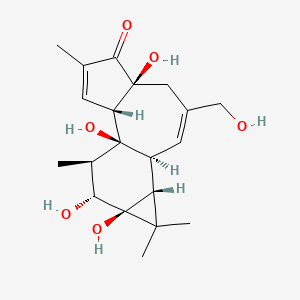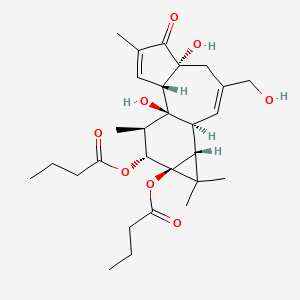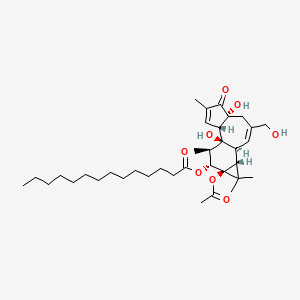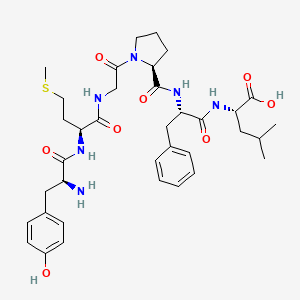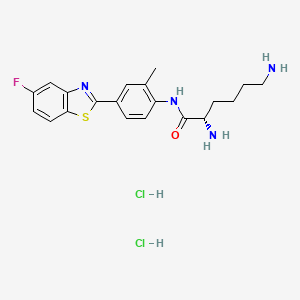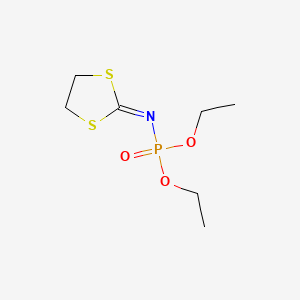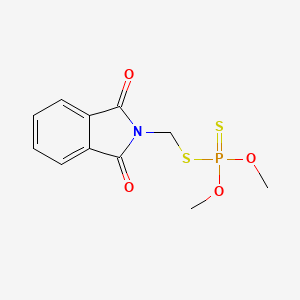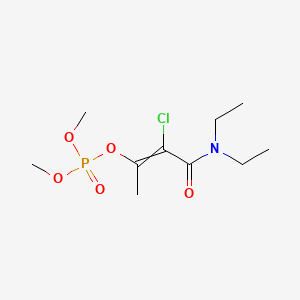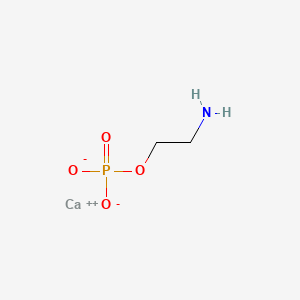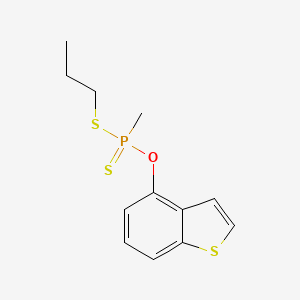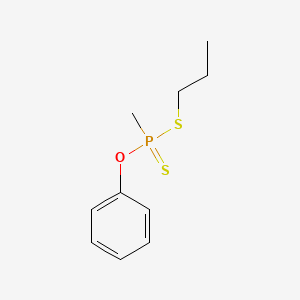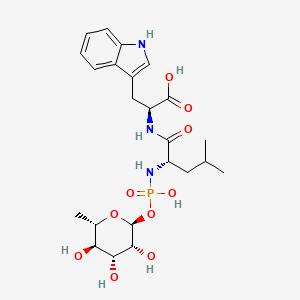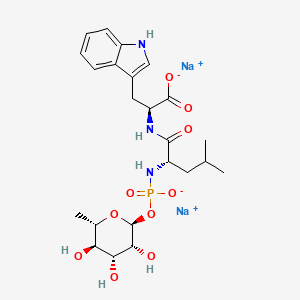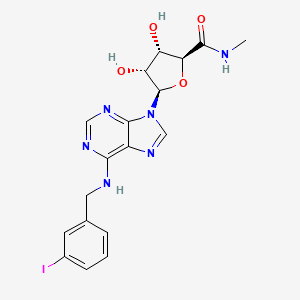
Piclidenoson
描述
科学研究应用
作用机制
Piclidenoson 通过与腺苷 A3 受体结合来发挥其作用,腺苷 A3 受体在炎症细胞中高度表达。this compound 与腺苷 A3 受体的结合会导致关键信号蛋白的调节,例如磷脂酰肌醇 3 激酶、蛋白激酶 A、蛋白激酶 B、核因子 kappa-B 激酶抑制剂和核因子 kappa-B。 这会导致 Wnt/β-连环蛋白通路的解除调控和炎症细胞因子产生的抑制,包括白介素 17 和白介素 23 .
生化分析
Biochemical Properties
Piclidenoson plays a significant role in biochemical reactions by interacting with the adenosine A3 receptor (A3AR). This receptor is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . This compound binds to A3AR, leading to the modulation of key signaling proteins such as PI3K, PKA, PKB/Akt, IKK, and NF-kappaB . These interactions result in the deregulation of the Wnt/β-catenin pathway and inhibition of inflammatory cytokine production . The compound’s ability to target A3AR makes it a potent anti-inflammatory agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It induces apoptosis in cancer and inflammatory cells by deregulating the Wnt and NF-kappaB signaling pathways . In cancer cells, this compound inhibits cell proliferation and induces apoptosis via the mitochondrial signaling pathway . It also reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-12, interferon-gamma, interleukin-17, and interleukin-23 . These effects highlight this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenosine A3 receptor, which is coupled to Gi protein . Upon activation, this compound modulates key signaling proteins, leading to the inhibition of the NF-kappaB signaling pathway . This results in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in inflammatory and cancer cells . Additionally, this compound influences the Wnt/β-catenin pathway, further contributing to its anti-inflammatory and anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is stable and maintains its efficacy in reducing inflammation and inducing apoptosis in cancer cells . Long-term studies in psoriasis patients demonstrated significant improvements in skin lesions with continued use of this compound . These findings suggest that this compound has a sustained impact on cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis . Higher doses of this compound resulted in more pronounced anti-inflammatory and anti-cancer effects
Metabolic Pathways
This compound is involved in metabolic pathways that regulate inflammation and cell proliferation. By binding to the adenosine A3 receptor, this compound modulates the NF-kappaB signaling pathway, leading to the inhibition of pro-inflammatory cytokines . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer properties . The compound’s ability to influence these pathways underscores its potential as a therapeutic agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the adenosine A3 receptor . The receptor’s high expression in inflammatory and cancer cells facilitates the targeted delivery of this compound to these pathological sites . This selective distribution enhances the compound’s efficacy in modulating inflammation and inducing apoptosis in affected cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the adenosine A3 receptor . Upon binding, this compound is directed to specific cellular compartments where it exerts its effects on signaling pathways and gene expression . This targeted localization is crucial for the compound’s activity and function in modulating cellular processes and inducing apoptosis in cancer and inflammatory cells .
准备方法
Piclidenoson 通过多步化学过程合成。合成包括以下关键步骤:
嘌呤核的形成: 嘌呤核通过在受控条件下使适当的起始原料发生反应来合成。
引入 3-碘苄基: 3-碘苄基通过亲核取代反应引入嘌呤核。
核糖呋喃酰胺部分的形成: 核糖呋喃酰胺部分通过使中间体与核糖衍生物发生反应来形成。
最终偶联和纯化: 最终产物通过偶联中间体化合物并纯化所得的 this compound 获得.
化学反应分析
Piclidenoson 会发生几种类型的化学反应,包括:
氧化: this compound 可以发生氧化反应,尤其是在嘌呤核处。
还原: 还原反应可以在 3-碘苄基处发生。
取代: 亲核取代反应很常见,尤其是在合成过程中。
这些反应中常用的试剂和条件包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 叠氮化钠、氰化钾。
酸性或碱性条件: 盐酸、氢氧化钠。
相似化合物的比较
Piclidenoson 在腺苷 A3 受体激动剂中是独一无二的,因为它具有很高的选择性和安全性。类似的化合物包括:
Namodenoson: 另一种具有高亲和力和选择性的腺苷 A3 受体激动剂。
Cl-IB-MECA: 一种结构相似的化合物,也靶向腺苷 A3 受体,但具有不同的药代动力学特性.
属性
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165158 | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CF 101 is an A(3)AR agonist. A(3)AR is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells, reflecting its role in the remote inflammatory process. In normal tissues, there is low adenoside A3 receptor expression. A(3)AR activation with a specific agonist deregulates the NF-kappaB signaling pathway in inflammatory cells and initiates immunomodulatory effects. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152918-18-8 | |
| Record name | IB-MECA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclidenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLIDENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Piclidenoson and its downstream effects in the context of psoriasis?
A1: this compound is a selective agonist of the A3 adenosine receptor (A3AR). [, ] This receptor is overexpressed in inflammatory cells, including those found in the skin and peripheral blood mononuclear cells (PBMCs) of psoriasis patients. [, ] By activating A3AR, this compound downregulates the NF-κB signaling pathway, a key player in inflammatory responses. [] This downregulation leads to a decrease in the production of pro-inflammatory cytokines interleukin-17 (IL-17) and interleukin-23 (IL-23), which are central drivers of psoriasis pathogenesis. [, ]
Q2: What is the clinical significance of the A3 adenosine receptor (A3AR) being overexpressed in psoriasis patients?
A2: The overexpression of A3AR in both skin lesions and PBMCs of psoriasis patients suggests it could be a promising therapeutic target. [] this compound, by selectively activating A3AR, takes advantage of this overexpression to specifically inhibit inflammation in the relevant cells and tissues, potentially leading to improved efficacy and a favorable safety profile compared to less targeted therapies. [, ]
Q3: What clinical evidence supports the efficacy of this compound in treating plaque psoriasis?
A3: The randomized, double-blind, placebo-controlled COMFORT-1 Phase 3 clinical trial investigated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis. [] Results showed that this compound 3 mg twice daily met the primary endpoint, demonstrating a statistically significant improvement in Psoriasis Area and Severity Index (PASI-75) at Week 16 compared to placebo (9.7% vs. 2.6%, p=0.037). [] Importantly, this compound exhibited a linear increase in PASI responses throughout the study period, suggesting continued improvement with prolonged treatment. []
Q4: What is known about the safety and tolerability profile of this compound?
A5: Across clinical trials, this compound has demonstrated an excellent safety and tolerability profile. [, ] In the COMFORT-1 trial, this compound was found to be superior to Apremilast in terms of tolerability. [] This favorable safety profile, combined with its promising efficacy, makes this compound a potentially attractive treatment option for patients with moderate-to-severe plaque psoriasis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


